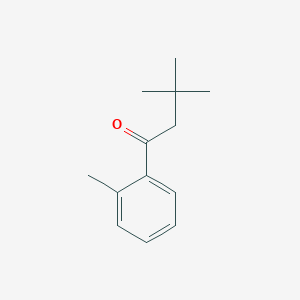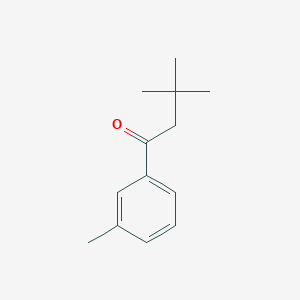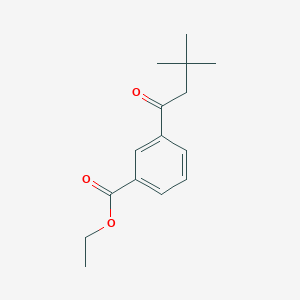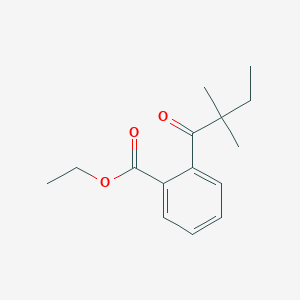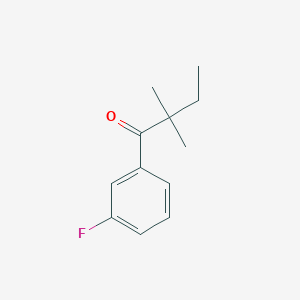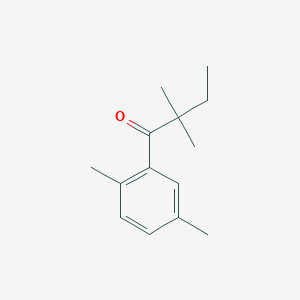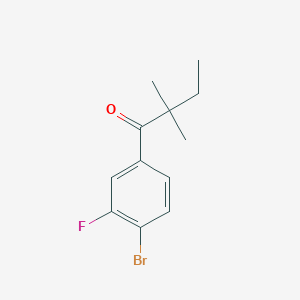
Cyclobutyl 3-trifluoromethylphenyl ketone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclobutyl 3-trifluoromethylphenyl ketone is a chemical compound with the IUPAC name cyclobutyl [3- (trifluoromethyl)phenyl]methanone . It has a molecular weight of 228.21 and is an amber liquid .
Synthesis Analysis
Trifluoromethyl ketones, such as Cyclobutyl 3-trifluoromethylphenyl ketone, are valuable synthetic targets and are used as synthons in the construction of fluorinated pharmacons . A tandem process of a Claisen condensation and a retro-Claisen C-C bond cleavage enables an efficient, operationally simple approach to trifluoromethyl ketones .Molecular Structure Analysis
The molecular formula of Cyclobutyl 3-trifluoromethylphenyl ketone is C12H11F3O . The InChI code is 1S/C12H11F3O/c13-12(14,15)10-6-2-5-9(7-10)11(16)8-3-1-4-8/h2,5-8H,1,3-4H2 .Chemical Reactions Analysis
Trifluoromethyl ketones are exceedingly valuable synthetic targets in their own right and as synthons in the construction of fluorinated pharmacons . They can be synthesized through various methods, including a tandem process of a Claisen condensation and a retro-Claisen C-C bond cleavage .Physical And Chemical Properties Analysis
Cyclobutyl 3-trifluoromethylphenyl ketone is an amber liquid . It has a molecular weight of 228.21 and a molecular formula of C12H11F3O .Scientific Research Applications
Synthesis of Fluorinated Pharmacons
TFMKs, including Cyclobutyl 3-trifluoromethylphenyl ketone, are used as synthons in the construction of fluorinated pharmacons . Fluorinated compounds are often used in pharmaceuticals due to their unique properties, such as increased metabolic stability and enhanced lipophilicity.
Intermediate in Medicinal Chemistry
TFMKs are used as key intermediates in medicinal chemistry . They can be used to synthesize a variety of complex molecules, which can then be used in the development of new drugs.
Synthesis of Sorafenib
Cyclobutyl 3-trifluoromethylphenyl ketone could potentially be used in the synthesis of Sorafenib , a drug used for the treatment of primary kidney cancer, advanced primary liver cancer, and radioactive iodine resistant advanced thyroid carcinoma.
Research and Development
Due to its unique structure, Cyclobutyl 3-trifluoromethylphenyl ketone can be used in research and development to study the properties and reactions of trifluoromethyl ketones .
Industrial Applications
In industrial settings, Cyclobutyl 3-trifluoromethylphenyl ketone can be used in the synthesis of other chemicals, serving as a building block in complex chemical reactions .
Education and Training
In educational settings, Cyclobutyl 3-trifluoromethylphenyl ketone can be used as a teaching tool to demonstrate the properties and reactions of trifluoromethyl ketones .
Mechanism of Action
Target of Action
Cyclobutyl 3-trifluoromethylphenyl ketone is a type of trifluoromethyl ketone (TFMK), which are valuable synthetic targets in the construction of fluorinated pharmacons Tfmks are known to be key intermediates in medicinal chemistry .
Mode of Action
Tfmks are known for their valuable properties and diverse applications in the synthesis of bioactive compounds .
Biochemical Pathways
Ketone bodies, a broader category to which this compound belongs, are known to modulate cellular homeostasis in multiple physiological states through a diversity of mechanisms . They serve as drivers of protein post-translational modification and modulators of inflammation and oxidative stress .
Pharmacokinetics
It is known that the compound is an amber liquid , which could potentially influence its absorption and distribution.
Result of Action
Tfmks are known to be valuable synthetic targets in their own right and as synthons in the construction of fluorinated pharmacons .
Action Environment
The compound’s physical form as an amber liquid could potentially be influenced by environmental factors such as temperature and humidity.
properties
IUPAC Name |
cyclobutyl-[3-(trifluoromethyl)phenyl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11F3O/c13-12(14,15)10-6-2-5-9(7-10)11(16)8-3-1-4-8/h2,5-8H,1,3-4H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFDLJCDOBKDNDT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)C2=CC(=CC=C2)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11F3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00642540 |
Source


|
| Record name | Cyclobutyl[3-(trifluoromethyl)phenyl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00642540 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
898790-97-1 |
Source


|
| Record name | Cyclobutyl[3-(trifluoromethyl)phenyl]methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898790-97-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclobutyl[3-(trifluoromethyl)phenyl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00642540 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

